![molecular formula C16H16ClN5OS2 B3010935 2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 869346-86-1](/img/structure/B3010935.png)
2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a unique combination of imidazole, thiadiazole, and acetamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole derivative, followed by the introduction of the thiadiazole moiety. The final step involves the formation of the acetamide linkage.
Imidazole Derivative Synthesis: The imidazole ring can be synthesized through the cyclization of α-haloketones with aldehydes in the presence of ammonia or primary amines.
Thiadiazole Formation: The thiadiazole ring is often formed by the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Acetamide Linkage Formation: The final step involves the reaction of the imidazole-thiadiazole intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring, potentially converting it to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydroimidazole Derivatives: From reduction reactions.
Substituted Imidazole/Thiadiazole Derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biological effects. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thiadiazole moiety may contribute to the compound’s ability to chelate metal ions, affecting metalloprotein functions. The acetamide linkage provides stability and enhances the compound’s bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane: Shares the chlorophenyl group but differs in overall structure and applications.
Levocetirizine dihydrochloride: Contains a chlorophenyl group and is used as an antihistamine.
Uniqueness
2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its combination of imidazole, thiadiazole, and acetamide functionalities, which confer a wide range of potential biological activities and applications. This structural uniqueness allows it to interact with multiple molecular targets, making it a versatile compound for research and development.
Propiedades
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5OS2/c1-2-14-20-21-15(25-14)19-13(23)10-24-16-18-7-8-22(16)9-11-3-5-12(17)6-4-11/h3-8H,2,9-10H2,1H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBXTFWIEHQVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
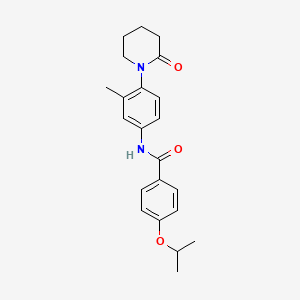
![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010853.png)


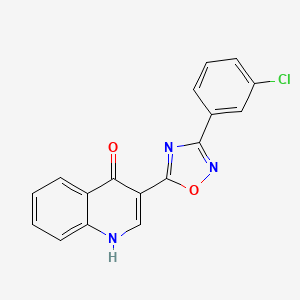
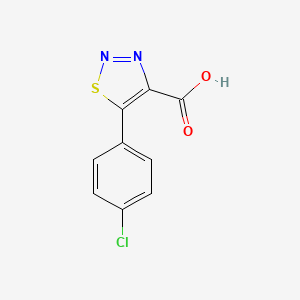
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B3010865.png)
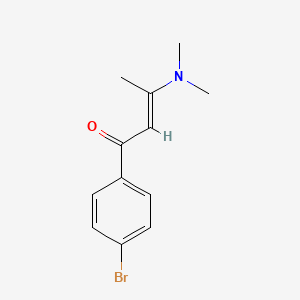
![Methyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiophene-3-carboxylate](/img/structure/B3010867.png)
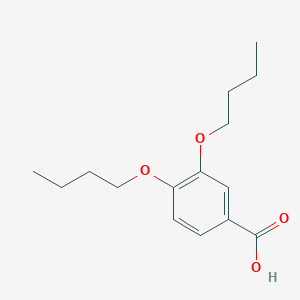
![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B3010869.png)
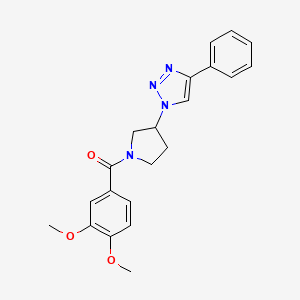
![1-(2,3-Dimethyl-indol-1-yl)-3-{4-[3-(2,3-dimethyl-indol-1-yl)-2-hydroxy-propyl]-piperazin-1-yl}-propan-2-ol](/img/structure/B3010874.png)
![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010875.png)
